molecular formula C17H16O5 B190892 Farrerol CAS No. 24211-30-1

Farrerol

Cat. No. B190892
CAS RN: 24211-30-1
M. Wt: 300.3 g/mol
InChI Key: DYHOLQACRGJEHX-ZDUSSCGKSA-N
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Description

Farrerol is a bioactive constituent of Rhododendron, with broad activities such as anti-oxidative, anti-inflammatory, anti-tumor, neuroprotective, and hepatoprotective effects . It is a major bioactive component from Rhododendron dauricum L. (Man-Shan-Hong) and exhibits numerous activities including antibechic, anti-bacterial, anti-inflammatory, and inhibition of vascular smooth muscle cells (VSMC) proliferation .


Synthesis Analysis

Farrerol has been found to undergo oxidation, reduction, (de)methylation, glucose conjugation, glucuronide conjugation, sulfate conjugation, N-acetylation, and N-acetylcysteine conjugation . Further mechanistic studies indicate that farrerol functions through stimulating the recruitment of RAD51 to DSB sites .


Molecular Structure Analysis

The activity of the farrerol derivatives was closely associated with the molecular structure. The analysis indicated that an electron-withdrawing substituent in the ortho position of the phenyl group (ring B) was crucial in order to observe improved vasorelaxation activity, whereas a hydroxyl or methoxy group was unfavorable .


Chemical Reactions Analysis

Farrerol has been shown to mainly undergo oxidation, reduction, (de)methylation, glucose conjugation, glucuronide conjugation, sulfate conjugation, N-acetylation, and N-acetylcysteine conjugation .


Physical And Chemical Properties Analysis

Farrerol showed anti-inflammatory effects mainly mediated via the inhibition of interleukin (IL)-6/8, IL-1b, tumour necrosis factor(TNF)-a, NF-jB, NO, COX-2, JNK1/2, AKT, PI3K, ERK1/2, p38, Keap-1, and TGF-1b. Farrerol exhibited antioxidant effects by decreasing JNK, MDA, ROS, NOX4, Bax/Bcl-2, caspase-3 .

Safety And Hazards

Farrerol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Farrerol has a high potential to be developed into a natural therapeutic agent for the treatment of colitis, lung cancer, gastric cancer, and cardiovascular diseases . Further studies on Farrerol are needed to develop and utilize it for treating vascular-related diseases in the future .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHOLQACRGJEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchroman-4-one

CAS RN

24211-30-1
Record name Farrerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024211301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
X Qin, X Xu, X Hou, R Liang, L Chen, Y Hao… - Pharmaceutical …, 2022 - Taylor & Francis
… This review article provides a theoretical basis for further studies on farrerol, with a view to develop and utilise farrerol for treating of vascular-related diseases in the future. …
Number of citations: 7 www.tandfonline.com
G Zhang, P Fu, L Wang, M Hu - Journal of agricultural and food …, 2011 - ACS Publications
… farrerol and DNA by resolving the overlapping UV–vis absorption spectra of competitive reaction of farrerol … of the binding mechanism of farrerol with DNA and comprehension farrerol’s …
Number of citations: 163 pubs.acs.org
X Ci, H Lv, L Wang, X Wang, L Peng, FXF Qin… - Chemico-Biological …, 2015 - Elsevier
… potential of farrerol against … farrerol was determined by analyzing intracellular signaling pathways, transcriptional activation and the inhibitory effect of HO-1 on ROS production. Farrerol …
Number of citations: 39 www.sciencedirect.com
D Li, Y Wang, J Chen, B Ji - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… ions on the binding constant of farrerol with BSA was also studied. The effect of farrerol on the … Furthermore, the fluorescence displacement experiments indicated that farrerol could bind …
Number of citations: 91 www.sciencedirect.com
N Ma, W Wei, X Fan, X Ci - Frontiers in Physiology, 2019 - frontiersin.org
… of farrerol in cisplatin-induced nephrotoxicity. The in vitro experiments revealed that farrerol … Moreover, farrerol effectively activated Nrf2 and subsequently increased the expression of …
Number of citations: 51 www.frontiersin.org
X Ma, H Lin, J Zhang, X Zhou, J Han… - … Chemistry Letters and …, 2018 - Taylor & Francis
… developed for extraction and cleanup of farrerol from Rhododendron aganniphum. The d-… of farrerol from real samples. High recoveries were obtained for four spiked levels of farrerol in …
Number of citations: 14 www.tandfonline.com
H Zhang, J Yan, Y Zhuang, G Han - European Journal of Pharmacology, 2015 - Elsevier
… Thus, to investigate the anti-inflammatory mechanisms of farrerol, we detected the effects farrerol on PI3K and Akt phosphorylation and NF-κB activation. The results showed that farrerol …
Number of citations: 26 www.sciencedirect.com
Q Wang, B Zhang, JL Yu - Archives of Oral Biology, 2016 - Elsevier
Objectives Farrerol, a new type of 2,3-dihydro-flavonoid isolated from rhododendron, has been shown to have anti-bacterial and anti-inflammatory activities. In the present study, we …
Number of citations: 39 www.sciencedirect.com
X Ran, Y Li, G Chen, S Fu, D He, B Huang… - International journal of …, 2018 - mdpi.com
… Farrerol on colonic inflammation and explore its potential mechanisms. We found that the effect of Farrerol … mice and found that Farrerol has a protective effect on TNBS-induced colitis. …
Number of citations: 44 www.mdpi.com
JY Kim, J Leem, KK Park - Current Issues in Molecular Biology, 2023 - mdpi.com
Obstructive uropathy is a clinical condition that can lead to chronic kidney disease. However, treatments that can prevent the progression of renal injury and fibrosis are limited. Farrerol (…
Number of citations: 1 www.mdpi.com

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